molecular formula C11H17Br B8362528 1-Bromotricyclo[4.3.1.12,5]undecane

1-Bromotricyclo[4.3.1.12,5]undecane

Cat. No.: B8362528
M. Wt: 229.16 g/mol
InChI Key: HDBJTVLEJFPSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromotricyclo[4.3.1.12,5]undecane is a brominated tricyclic hydrocarbon with a complex fused-ring structure. It serves as a critical intermediate in organic synthesis, particularly for antiviral agents and pharmaceuticals. The compound is synthesized via hydride transfer reduction–ring expansion of (1RS,2RS,6RS,7SR)-2-hydroxymethyltricyclo[5.2.1.02,6]decane using sulfuric acid and n-pentane . Further bromination of tricyclo[4.3.1.12,5]undecane-1-ol with thionyl bromide or liquid bromine yields the brominated derivative, which exhibits reactivity suitable for subsequent functionalization (e.g., amidation, esterification) . Its molecular rigidity and stereochemical complexity contribute to its utility in medicinal chemistry, such as in the synthesis of 1-aminomethyltricyclo[4.3.1.12,5]undecane, a potent antiviral compound .

Properties

Molecular Formula

C11H17Br

Molecular Weight

229.16 g/mol

IUPAC Name

1-bromotricyclo[4.3.1.12,5]undecane

InChI

InChI=1S/C11H17Br/c12-11-5-1-2-9(7-11)8-3-4-10(11)6-8/h8-10H,1-7H2

InChI Key

HDBJTVLEJFPSFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(C3CCC2C3)Br

Origin of Product

United States

Comparison with Similar Compounds

(a) Spiro[5.5]undecane Derivatives

Compounds like 1,7-dioxaspiro[5.5]undecane () and 2,4,8,10-tetraoxaspiro[5.5]undecane () share a spirocyclic framework but differ in functionalization. For example:

  • 1,7-Dioxaspiro[5.5]undecane derivatives (e.g., (2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane) are studied for their role as insect pheromones due to stereochemical specificity .
  • 2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives exhibit conformational flexibility and are synthesized via pentaerythritol condensation with ketones .

Key Differences :

  • The tricyclo[4.3.1.12,5] framework in 1-bromotricycloundecane introduces greater steric hindrance and rigidity compared to spiro systems.
  • Bromine substitution at the C1 position enhances electrophilic reactivity, enabling nucleophilic substitutions absent in oxygenated spiro compounds .

(b) Linear Bromoalkanes (e.g., 1-Bromoundecane)

1-Bromoundecane (C11H23Br, MW 235.20 g/mol) is a linear alkyl bromide used in organic synthesis . Unlike the tricyclic compound, it lacks fused rings, resulting in:

  • Lower boiling point (116°C at 1 mmHg for 1-bromotricycloundecane vs. ~230°C for 1-bromoundecane).
  • Reduced steric hindrance, enabling faster SN2 reactions.

Table 1: Physical Properties Comparison

Property 1-Bromotricyclo[4.3.1.12,5]undecane 1-Bromoundecane
Molecular Formula C11H17Br C11H23Br
Molecular Weight (g/mol) 229.16 235.20
Boiling Point 116°C (1 mmHg) ~230°C (ambient)
Key Applications Antiviral intermediates Surfactant synthesis

(c) Undecane and Derivatives

Linear undecane (C11H24) and its derivatives (e.g., methyl eugenol, 2,6,10,15-tetramethylheptadecane) are volatile organic compounds (VOCs) identified in plant volatiles and forensic profiling . Unlike the brominated tricyclo compound:

  • They lack functional groups (e.g., halogens, heteroatoms), limiting their chemical versatility.
  • Undecane’s role as a biomarker in lung cancer detection () contrasts with the synthetic utility of 1-bromotricycloundecane .

(a) Nucleophilic Substitution

1-Bromotricyclo[4.3.1.12,5]undecane undergoes nucleophilic substitution to form amines (e.g., with ammonia) or esters (e.g., with alcohols), critical for drug synthesis . In contrast, spiro[5.5]undecane derivatives primarily engage in stereoselective reactions (e.g., pheromone synthesis) without halogen-mediated pathways .

(b) Acid-Catalyzed Rearrangements

The tricyclo compound’s synthesis involves acid-catalyzed ring expansion, a process absent in linear or spiro analogs . This rearrangement is pivotal for accessing its unique tricyclic geometry.

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